(9Z,12Z)-Ethyl octadeca-9,12-dienoate, also known as ethyl (9Z,12Z)-octadecadienoate, is a fatty acid ester derived from linoleic acid. It belongs to the class of compounds known as linoleic acids and derivatives, which are characterized by their polyunsaturated nature and presence of double bonds at specific positions. This compound has the molecular formula and a molecular weight of approximately 308.50 g/mol. It is commonly found in various food sources such as grape, coriander, sweet marjoram, and white mustard, making it a potential biomarker for the consumption of these products .
(9Z,12Z)-Ethyl octadeca-9,12-dienoate is classified under lipids and lipid-like molecules, specifically as a fatty acyl compound. Its direct parent compound is linoleic acid, an essential omega-6 fatty acid crucial for human health. The compound's classification highlights its significance in biological systems and dietary sources .
The synthesis of (9Z,12Z)-ethyl octadeca-9,12-dienoate can be achieved through several methods:
The amidation process generally follows these steps:
The molecular structure of (9Z,12Z)-ethyl octadeca-9,12-dienoate features a long hydrocarbon chain with two cis double bonds located at the 9th and 12th carbon positions. The structural formula can be represented as:
(9Z,12Z)-Ethyl octadeca-9,12-dienoate can participate in various chemical reactions typical of fatty acids:
These reactions are crucial for modifying the compound's properties for various applications in food science and biochemistry .
The mechanism of action for (9Z,12Z)-ethyl octadeca-9,12-dienoate primarily involves its role as an essential fatty acid in biological systems. It participates in cellular membrane formation and signaling pathways due to its structural properties:
Data indicate that these functions are vital for maintaining cellular health and responding to environmental stimuli .
The compound exhibits weak basicity with a pKa indicating near neutrality in solution conditions .
(9Z,12Z)-Ethyl octadeca-9,12-dienoate has several scientific uses:
Research continues into its applications in health sciences due to its essential fatty acid profile .
(9Z,12Z)-Ethyl octadeca-9,12-dienoate, commonly termed ethyl linoleate, is a fatty acid ethyl ester (FAEE) derived from linoleic acid (C18:2 ω-6). This ester exhibits a molecular formula of C₂₀H₃₆O₂ and a molecular weight of 308.50 g/mol, featuring cis-double bonds at positions C9 and C12 [2] . Its biosynthesis and metabolic engineering involve complex biological pathways across plant, microbial, and fungal systems, as detailed below.
In plants, ethyl linoleate biosynthesis occurs via enzymatic esterification of linoleic acid with ethanol, catalyzed by acyltransferases or lipases. Linoleic acid originates from plastidial fatty acid synthase (FAS) and is esterified into phosphatidylcholine (PC) for desaturation. Soluble acyltransferases, such as diacylglycerol acyltransferase (DGAT) or phospholipid:diacylglycerol acyltransferase (PDAT), then transfer linoleoyl-CoA to ethanol [4].
Table 1: Key Enzymes in Plant-Based Ethyl Linoleate Biosynthesis
| Enzyme | Subcellular Localization | Function | Plant Source |
|---|---|---|---|
| DGAT1 | Endoplasmic reticulum | Linoleoyl-CoA + Ethanol → Ethyl linoleate | Maize, Soybean |
| PDAT | Lipid droplets | Transacylation from PC to ethanol | Sunflower, Safflower |
| Fatty Acid Desaturase | Plastids | Oleic acid → Linoleic acid | All oilseed crops |
Ethyl linoleate accumulation is tissue-specific, predominantly occurring in seeds during late maturation. For instance, in Coriandrum sativum (coriander) and Origanum majorana (sweet marjoram), ethyl linoleate constitutes 8–12% of total seed fatty acid esters under optimal conditions [4]. Ethanol availability is a rate-limiting factor, as ethanol dehydrogenase (ADH) activity peaks during anaerobic conditions in water-stressed seeds.
Microbial synthesis employs recombinant lipases or acyltransferases to esterify linoleic acid with ethanol. Aspergillus oryzae and Rhizopus oryzae lipases are engineered for transesterification due to their regioselectivity for the ω-6 carboxyl group. In Saccharomyces cerevisiae, heterologous expression of Fusarium solani cutinase increases ethyl linoleate yield by 40% compared to wild-type strains [4].
Critical parameters include:
Yeast metabolic engineering further enhances production by overexpressing Δ12-desaturases (FADS2 genes) to convert endogenous oleic acid to linoleic acid, coupled with ethanol supplementation.
Oleaginous fungi (e.g., Mucor circinelloides, Mortierella alpina) accumulate ethyl linoleate under nitrogen/carbon stress. Metabolic flux analysis (MFA) reveals that nitrogen limitation redirects acetyl-CoA from the TCA cycle toward malonyl-CoA synthesis, increasing fatty acid production [5].
Table 2: Metabolic Flux Shifts in Oleaginous Fungi Under Nutrient Stress
| Metabolic Pathway | Flux Change (N-Limited vs. N-Sufficient) | Key Enzymes | Ethyl Linoleate Yield |
|---|---|---|---|
| Glycolysis | ↑ 1.8-fold | Hexokinase, PFK-1 | 12% increase |
| Citrate-Malate-Pyruvate | ↑ 2.5-fold | ATP-citrate lyase, Malic enzyme | 22% increase |
| Fatty Acid Synthase (FAS) | ↑ 1.6-fold | Acetyl-CoA carboxylase, FAS complex | 18% increase |
Ethanol addition during the stationary phase triggers esterification via fungal acyl-CoA:ethanol acyltransferases (EEAT). In M. circinelloides, EEAT overexpression elevates ethyl linoleate titers to 1.8 g/L, representing 30% of total lipids [5].
Ethyl linoleate synthesis in seed crops is genetically regulated by:
In maize, CRISPR-Cas9-mediated knockout of PDAT reduces ethyl linoleate by 60%, while DGAT1 overexpression increases it by 45% [4]. Similarly, RNAi suppression of β-oxidation genes in Brassica napus seeds reduces linoleic acid degradation, boosting ethyl ester accumulation.
Table 3: Genetic Engineering Strategies for Ethyl Linoleate Enhancement in Crops
| Crop | Target Gene | Modification | Ethyl Linoleate Change | Reference Organism |
|---|---|---|---|---|
| Maize (Zea mays) | DGAT1 | Overexpression | ↑ 45% | Arabidopsis thaliana |
| Soybean (Glycine max) | FAD2 | CRISPR activation | ↑ 30% | Glycine max |
| Brassica napus | ACX4 (Acyl-CoA oxidase) | RNAi knockdown | ↑ 22% | Arabidopsis thaliana |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8